molecular formula C10H17Cl2N3OS B2957000 N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide dihydrochloride CAS No. 1955494-73-1

N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide dihydrochloride

Cat. No. B2957000
CAS RN: 1955494-73-1
M. Wt: 298.23
InChI Key: ZZJZXRKYCFQCNJ-UHFFFAOYSA-N
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Description

The compound “N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide dihydrochloride” is a complex organic molecule that contains a thiazole ring and a pyrrolidine ring . Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Pyrrolidine is a heterocyclic organic compound that consists of a five-membered ring containing four carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an existing study, it’s difficult to provide a detailed analysis of its molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. Thiazole rings are known to participate in a variety of chemical reactions, including donor-acceptor interactions and nucleophilic and oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Some general properties of thiazole-containing compounds include slight solubility in water, solubility in alcohol and ether, and sparing solubility in organic solvents and dyes .

Scientific Research Applications

Antiproliferative and Anticancer Activity

Research has highlighted the synthesis of new functionalized pyridine linked thiazole derivatives, showing promising antiproliferative activity against various cancer cell lines, including liver carcinoma (HepG2) and breast cancer (MCF-7). These compounds have been synthesized through reactions involving precursor compounds with α-halogenated carbonyl compounds. Docking studies provided insights into the binding sites of these synthesized compounds, suggesting their potential in anticancer therapy (Alaa M. Alqahtani & A. Bayazeed, 2020).

Insecticidal Activity

Some derivatives have been investigated for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. These studies have led to the synthesis of novel compounds with significant insecticidal activity, showcasing the potential application of these derivatives in agricultural pest management (A. Fadda et al., 2017).

Antimicrobial Activity

Derivatives incorporating the N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide structure have been synthesized and evaluated for their antimicrobial activities. The research has led to the identification of compounds with promising antimicrobial properties, which could be further explored for the development of new antimicrobial agents (Samir Bondock et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, it should be handled with care to avoid exposure and contamination .

Future Directions

The future research directions for this compound could involve further exploration of its properties and potential applications. Thiazole-containing compounds are of interest in the development of various drugs and biologically active agents .

properties

IUPAC Name

N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS.2ClH/c1-7-5-15-9(12-7)10(13-8(2)14)3-4-11-6-10;;/h5,11H,3-4,6H2,1-2H3,(H,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJZXRKYCFQCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2(CCNC2)NC(=O)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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